molecular formula C10H11NS B12928687 (S)-1-(benzo[b]thiophen-2-yl)ethanamine

(S)-1-(benzo[b]thiophen-2-yl)ethanamine

Katalognummer: B12928687
Molekulargewicht: 177.27 g/mol
InChI-Schlüssel: OELFZKCSIUHOHM-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(benzo[b]thiophen-2-yl)ethanamine is a chiral amine compound that features a benzo[b]thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Asymmetric Synthesis: One common method for synthesizing (S)-1-(benzo[b]thiophen-2-yl)ethanamine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(benzo[b]thiophen-2-yl)ethanone can be achieved using a chiral borane reagent in the presence of a chiral ligand.

    Resolution of Racemic Mixtures: Another approach is the resolution of racemic 1-(benzo[b]thiophen-2-yl)ethanamine using chiral acids or bases to separate the enantiomers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized chiral catalysts and high-throughput resolution techniques to ensure high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (S)-1-(benzo[b]thiophen-2-yl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(benzo[b]thiophen-2-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of benzo[b]thiophene derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-1-(benzo[b]thiophen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(benzo[b]thiophen-2-yl)ethanone: A precursor in the synthesis of (S)-1-(benzo[b]thiophen-2-yl)ethanamine.

    Benzo[b]thiophene-2-boronic acid: Another benzo[b]thiophene derivative with different functional groups.

    3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: A compound with similar structural features but different substituents.

Uniqueness

This compound is unique due to its chiral nature and the presence of the benzo[b]thiophene moiety, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H11NS

Molekulargewicht

177.27 g/mol

IUPAC-Name

(1S)-1-(1-benzothiophen-2-yl)ethanamine

InChI

InChI=1S/C10H11NS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1

InChI-Schlüssel

OELFZKCSIUHOHM-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC2=CC=CC=C2S1)N

Kanonische SMILES

CC(C1=CC2=CC=CC=C2S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.